molecular formula C17H17NO6 B270924 2-Oxo-2-[4-(propoxycarbonyl)anilino]ethyl 2-furoate

2-Oxo-2-[4-(propoxycarbonyl)anilino]ethyl 2-furoate

Cat. No. B270924
M. Wt: 331.32 g/mol
InChI Key: WRZSSQLATVRJEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxo-2-[4-(propoxycarbonyl)anilino]ethyl 2-furoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is a derivative of furoic acid and contains an aniline group, which makes it a highly versatile molecule for various research purposes.

Scientific Research Applications

2-Oxo-2-[4-(propoxycarbonyl)anilino]ethyl 2-furoate has various applications in scientific research. It has been used as a fluorescent probe for the detection of metal ions, such as copper and zinc. It also has potential applications in cancer research as it has been shown to inhibit the growth of cancer cells. Moreover, it has been used as a ligand in the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation.

Mechanism of Action

The mechanism of action of 2-Oxo-2-[4-(propoxycarbonyl)anilino]ethyl 2-furoate is not fully understood. However, it is believed that the compound interacts with the metal ions present in the cells, leading to the formation of reactive oxygen species (ROS) that cause oxidative stress and ultimately cell death. The compound also inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-Oxo-2-[4-(propoxycarbonyl)anilino]ethyl 2-furoate has low toxicity and does not have any significant adverse effects on the physiological functions of the body. However, it has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their growth and proliferation. The compound has also been shown to have antioxidant properties, which can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-Oxo-2-[4-(propoxycarbonyl)anilino]ethyl 2-furoate is its versatility in various research applications. It is also relatively easy to synthesize, and the yield can be increased by optimizing the reaction conditions. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments. Moreover, the compound is sensitive to light and should be stored in a dark and dry place to prevent degradation.

Future Directions

There are several future directions for the research on 2-Oxo-2-[4-(propoxycarbonyl)anilino]ethyl 2-furoate. One of the potential applications is in the development of metal-organic frameworks for gas storage and separation. Another direction is in the study of the compound's interaction with metal ions and its potential as a fluorescent probe for metal ion detection. Moreover, further studies are needed to understand the mechanism of action of the compound and its potential applications in cancer research. Additionally, the development of more soluble derivatives of 2-Oxo-2-[4-(propoxycarbonyl)anilino]ethyl 2-furoate could overcome its limitations for certain lab experiments.
Conclusion:
2-Oxo-2-[4-(propoxycarbonyl)anilino]ethyl 2-furoate is a versatile chemical compound with potential applications in various scientific research fields. The compound's synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new materials and therapies for various biomedical applications.

Synthesis Methods

The synthesis of 2-Oxo-2-[4-(propoxycarbonyl)anilino]ethyl 2-furoate involves the reaction of furoic acid with propyl chloroformate, followed by the reaction with 4-aminobenzoic acid. The final product is obtained by reacting the intermediate with fuming sulfuric acid. The yield of the final product is around 60%, and the purity can be increased by recrystallization.

properties

Product Name

2-Oxo-2-[4-(propoxycarbonyl)anilino]ethyl 2-furoate

Molecular Formula

C17H17NO6

Molecular Weight

331.32 g/mol

IUPAC Name

[2-oxo-2-(4-propoxycarbonylanilino)ethyl] furan-2-carboxylate

InChI

InChI=1S/C17H17NO6/c1-2-9-23-16(20)12-5-7-13(8-6-12)18-15(19)11-24-17(21)14-4-3-10-22-14/h3-8,10H,2,9,11H2,1H3,(H,18,19)

InChI Key

WRZSSQLATVRJEE-UHFFFAOYSA-N

SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)COC(=O)C2=CC=CO2

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)COC(=O)C2=CC=CO2

Origin of Product

United States

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